N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide

Medicinal Chemistry Isomerism Chemical Reactivity

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide is a boron-containing indoline-1-carboxamide derivative with the molecular formula C21H25BN2O3. This compound belongs to a broader class of indoline-1-carboxamides, which have been investigated as kinase inhibitors, particularly targeting vascular endothelial growth factor receptor (VEGFR) and Rho-associated protein kinase (ROCK), among other therapeutic applications.

Molecular Formula C21H25BN2O3
Molecular Weight 364.2 g/mol
Cat. No. B12086319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide
Molecular FormulaC21H25BN2O3
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C21H25BN2O3/c1-20(2)21(3,4)27-22(26-20)16-9-11-17(12-10-16)23-19(25)24-14-13-15-7-5-6-8-18(15)24/h5-12H,13-14H2,1-4H3,(H,23,25)
InChIKeyANJKDDISOZKFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide: Key Compound Identity for Procurement Decisions


N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide is a boron-containing indoline-1-carboxamide derivative with the molecular formula C21H25BN2O3 . This compound belongs to a broader class of indoline-1-carboxamides, which have been investigated as kinase inhibitors, particularly targeting vascular endothelial growth factor receptor (VEGFR) and Rho-associated protein kinase (ROCK), among other therapeutic applications [1]. The presence of the pinacol boronate ester moiety confers distinct chemical reactivity, enabling its use as a Suzuki-Miyaura cross-coupling partner, which is critical for late-stage functionalization in medicinal chemistry and materials science [2]. Understanding its precise structural and functional characteristics is essential for distinguishing it from closely related analogs during scientific sourcing.

Procurement Alert: Why N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide Is Not Interchangeable with Close Analogs


Generic substitution within this chemical class is not reliable due to fundamental differences in the indoline scaffold's connectivity. The target compound features an indoline-1-carboxamide core, whereas the most common isomer is an isoindoline-2-carboxamide (CAS 1375745-38-2) . This positional isomerism alters the nitrogen's location within the bicyclic ring system, leading to divergent electronic properties and chemical reactivity profiles. Such structural nuances critically affect binding affinity in biological targets and reactivity in cross-coupling reactions. Even minor modifications to the carboxamide linker or the position of the boronate ester can lead to significant variations in pharmacokinetic and physicochemical properties, making generic substitution a high-risk choice without specific comparative performance data .

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide: A Quantitative Evidence Guide for Comparator Selection


Structural Differentiation from Isoindoline-2-carboxamide Isomer

The target compound is a structural isomer of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoindoline-2-carboxamide (CAS 1375745-38-2). The only difference is the position of the carboxamide nitrogen: position 1 (indoline) vs. position 2 (isoindoline). This change alters the ring fusion pattern, impacting electron density distribution and conformational flexibility . No direct head-to-head biological or reactivity data has been published comparing these two isomers.

Medicinal Chemistry Isomerism Chemical Reactivity

Potential Kinase Inhibitor Scaffold Based on Class-Level Data

While specific inhibition data for N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide is not publicly available, the indoline-1-carboxamide class has demonstrated kinase inhibitory activity. A structurally related indoline-1-carboxamide (N-(5H-Chromeno[3,4-c]pyridin-8-yl)indoline-1-carboxamide) showed an IC50 of 387 nM against ROCK2 [1]. The target compound's unique boronate ester moiety may further modulate kinase binding, but this remains unquantified.

Kinase Inhibition VEGFR ROCK

Suzuki-Miyaura Cross-Coupling Reactivity Advantage

The pinacol boronate ester in the target compound provides a well-established advantage in Suzuki-Miyaura cross-coupling reactions compared to the corresponding boronic acid or other boronates. Pinacol esters are generally more stable and easier to handle than free boronic acids, offering superior reactivity in palladium-catalyzed couplings [1]. This is a class-wide advantage of pinacol boronates, not unique to this compound, but it is a key differentiator from analogs lacking this functional group.

Suzuki Coupling Boronate Ester Late-Stage Functionalization

Optimal Application Scenarios for N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide Based on Current Evidence


Late-Stage Functionalization in Medicinal Chemistry Programs

The compound's pinacol boronate ester makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl groups into the indoline-1-carboxamide scaffold. This is ideal for generating compound libraries for structure-activity relationship (SAR) studies, particularly when exploring kinase inhibitor space where the indoline-1-carboxamide core is a recognized pharmacophore [1].

Materials Science: Hole-Transport Layer Precursor

The boron-containing indoline structure has been proposed for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) as a hole-transport layer component . The boronate ester functionality could facilitate further polymerization or cross-coupling to tailor electronic properties.

Chemical Biology Tool for Target Identification

Given the class-level evidence of kinase inhibition, this compound could be used as a chemical probe, following further functionalization via the boronate ester, to identify and validate novel kinase targets in cellular assays.

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